molecular formula C11H9F3N2O2 B14911638 2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14911638
M. Wt: 258.20 g/mol
InChI Key: QGJILYVYNUHWHO-UHFFFAOYSA-N
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Description

2-(3-Cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a cyano (-CN) moiety at the meta position and a trifluoroethyl (-CF₃CH₂) group attached to the acetamide nitrogen.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-16-10(17)6-18-9-3-1-2-8(4-9)5-15/h1-4H,6-7H2,(H,16,17)

InChI Key

QGJILYVYNUHWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCC(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-cyanophenol with 2,2,2-trifluoroethylamine in the presence of an acylating agent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The cyanophenoxy group can form hydrogen bonds or π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural features are compared to analogs below:

Table 1: Structural and Property Comparisons
Compound Name Aryl Group Substituents Acetamide Group Key Properties/Findings Source
Target Compound 3-cyanophenoxy N-(2,2,2-trifluoroethyl) High lipophilicity (inferred from CF₃ group) -
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-chlorophenyl 2,2,2-trichloro Crystal packing influenced by Cl; 1 molecule/asymmetric unit
2-(4-Formyl-2,6-dimethylphenoxy)-N-(trifluoroethyl)acetamide 4-formyl-2,6-dimethylphenoxy N-(2,2,2-trifluoroethyl) Calculated pKa = 9.32; LogD (pH 5.5) = 5.5
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide 4-cyanophenyl (directly on N) 2,2,2-trifluoro Pharmaceutical intermediate; higher polarity due to -CN on N
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 2-(trifluoromethoxy)phenyl 2-chloro Molecular weight = 253.60; LogP = 3 (predicted)

Key Observations

Similar meta-substituted trichloro-acetamides () exhibit altered crystal parameters due to substituent electronic profiles . In contrast, N-(4-cyanophenyl)-2,2,2-trifluoroacetamide () places the -CN group directly on the acetamide nitrogen, reducing steric hindrance but increasing polarity compared to the target compound.

Lipophilicity and Solubility: The trifluoroethyl group in the target compound increases lipophilicity, which may enhance membrane permeability. This is consistent with analogs like 2-(4-formyl-2,6-dimethylphenoxy)-N-(trifluoroethyl)acetamide (LogD = 5.5), where lipophilic substituents dominate solubility profiles . Compounds with polar groups (e.g., -OH in ) exhibit lower LogD values, highlighting the trade-off between lipophilicity and bioavailability.

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